molecular formula C14H22O2 B1248785 Nanonorcaryophyllene B

Nanonorcaryophyllene B

Cat. No. B1248785
M. Wt: 222.32 g/mol
InChI Key: SNRJRYXYMKILLJ-FMSGJZPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nanonorcaryophyllene B is a natural product found in Sinularia nanolobata with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Nanonorcaryophyllene B, along with other terpenoids, was isolated from the Taiwanese soft coral Sinularia nanolobata. Extensive spectroscopic analyses were employed to elucidate its structure, characterizing it as a 13-norcaryophyllene lacking a methyl group at C-11 (Ahmed et al., 2004). This study marks a significant contribution to the understanding of the chemical composition and potential applications of marine natural products.

Potential in Cancer Research

  • The same study also explored the cytotoxicity of nanonorcaryophyllene B against a limited panel of cancer cell lines. This indicates a potential application in cancer research, particularly in understanding how marine-derived compounds can influence cancer cell growth (Ahmed et al., 2004).

Broader Impact in Nanotechnology and Biomedical Applications

  • While specific applications of nanonorcaryophyllene B in nanotechnology and biomedicine are not directly stated, the general progress in nanotechnology, including the development of nano-delivery systems and molecular imaging technologies, presents a broader context where compounds like nanonorcaryophyllene B could play a role (Sahoo & Labhasetwar, 2003).

Nanotechnology in Agriculture

  • The advancement in nanotechnology, particularly in agriculture, hints at the potential use of complex compounds such as nanonorcaryophyllene B in novel agricultural applications. This could include enhanced nutrient delivery or disease management in crops, although specific studies on nanonorcaryophyllene B in this context are yet to be conducted (Rai & Ingle, 2012).

properties

Product Name

Nanonorcaryophyllene B

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(1R,6S,9R,10S)-10-hydroxy-6,10-dimethyl-2-methylidenebicyclo[7.2.0]undecan-5-one

InChI

InChI=1S/C14H22O2/c1-9-5-7-13(15)10(2)4-6-12-11(9)8-14(12,3)16/h10-12,16H,1,4-8H2,2-3H3/t10-,11-,12+,14-/m0/s1

InChI Key

SNRJRYXYMKILLJ-FMSGJZPZSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@@H](C[C@]2(C)O)C(=C)CCC1=O

Canonical SMILES

CC1CCC2C(CC2(C)O)C(=C)CCC1=O

synonyms

nanonorcaryophyllene B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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